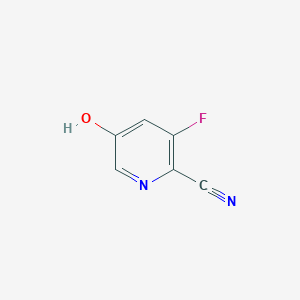
3-Fluoro-5-hydroxypicolinonitrile
Cat. No. B1403132
Key on ui cas rn:
1211584-91-6
M. Wt: 138.1 g/mol
InChI Key: CQAIKHBCLOBIRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07470671B2
Procedure details


A mixture of 2.94 g (20 mmol) of 6-chloro-5-fluoro-3-pyridinol, 360 mg (0.4 mmol) of tris(benzylideneacetone)dipalladium(0), 440 mg (0.8 mmol) 1,1′-bis(diphenylphosphino)ferrocene, 156 mg (2.4 mmol) of zinc powder and 1.4 g (12 mmol) of zinc cyanide in 40 ml of N,N-dimethylacetamide is prepared and the reaction mixture is then stirred at 140° C. for 5 hours. It is left to stand overnight at room temperature. 40 ml of 2 N aqueous ammonia are added slowly and the pH is then adjusted to about 4.5 with 5 N hydrochloric acid. The mixture is extracted 3 times with 100 ml of ethyl acetate and the organic phase obtained is dried over magnesium sulfate and concentrated under reduced pressure. The evaporation residue is purified by chromatography on silica gel using a methylcyclohexane/ethyl acetate mixture (in a gradient of 8/2 to 5/5; v/v) as the eluent to give 1.8 g of the expected compound in the form of an orange oil (yield=67%).

[Compound]
Name
tris(benzylideneacetone)dipalladium(0)
Quantity
360 mg
Type
reactant
Reaction Step One




Name
zinc cyanide
Quantity
1.4 g
Type
catalyst
Reaction Step One



Name

Name
Yield
67%
Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[CH:6][C:5]([OH:8])=[CH:4][C:3]=1[F:9].N.Cl.[CH3:12][N:13](C)C(=O)C>C1(P(C2C=CC=CC=2)[C-]2C=CC=C2)C=CC=CC=1.[C-]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=C1.[Fe+2].[Zn].[C-]#N.[Zn+2].[C-]#N>[C:12]([C:2]1[N:7]=[CH:6][C:5]([OH:8])=[CH:4][C:3]=1[F:9])#[N:13] |f:4.5.6,8.9.10|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.94 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=C(C=N1)O)F
|
[Compound]
|
Name
|
tris(benzylideneacetone)dipalladium(0)
|
|
Quantity
|
360 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C(C)=O)C
|
|
Name
|
|
|
Quantity
|
440 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C1(=CC=CC=C1)P([C-]1C=CC=C1)C1=CC=CC=C1.[C-]1(C=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Fe+2]
|
|
Name
|
|
|
Quantity
|
156 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Zn]
|
|
Name
|
zinc cyanide
|
|
Quantity
|
1.4 g
|
|
Type
|
catalyst
|
|
Smiles
|
[C-]#N.[Zn+2].[C-]#N
|
Step Two
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
reactant
|
|
Smiles
|
N
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
140 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture is then stirred at 140° C. for 5 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is prepared
|
WAIT
|
Type
|
WAIT
|
|
Details
|
It is left
|
WAIT
|
Type
|
WAIT
|
|
Details
|
to stand overnight at room temperature
|
|
Duration
|
8 (± 8) h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The mixture is extracted 3 times with 100 ml of ethyl acetate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic phase obtained
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
is dried over magnesium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The evaporation residue is purified by chromatography on silica gel using a methylcyclohexane/ethyl acetate mixture (in a gradient of 8/2 to 5/5
|
Outcomes


Product
Details
Reaction Time |
5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#N)C1=C(C=C(C=N1)O)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.8 g |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 67% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
